Cyprofuram

Beschreibung

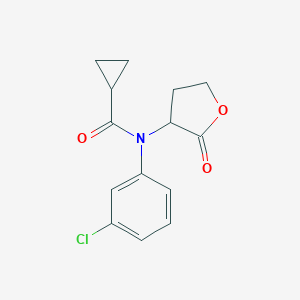

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3/c15-10-2-1-3-11(8-10)16(13(17)9-4-5-9)12-6-7-19-14(12)18/h1-3,8-9,12H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZUZYJEQBXUIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N(C2CCOC2=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867831 |

Source

|

| Record name | N-(3-Chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69581-33-5 |

Source

|

| Record name | Cyprofuram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69581-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyprofuram [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069581335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyprofuram: Chemical Structure, Properties, and Biological Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyprofuram is a systemic fungicide belonging to the anilide class of chemical compounds.[1] Historically used to control diseases caused by Oomycetes, such as those from the Phytophthora genus, it has since been largely considered obsolete, though it may still be available in some regions.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, mechanism of action, and relevant experimental protocols for its study.

Chemical Structure and Properties

This compound is a chiral molecule, containing multiple chiral centers within its cyclopropane (B1198618) and tetrahydrofuranone moieties, leading to the possibility of several stereoisomers; however, it is typically used as a racemic mixture.[1]

References

Synthesis Pathway of Cyprofuram: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Cyprofuram is a fungicide belonging to the cyclopropanecarboxamide (B1202528) class of chemicals. Its chemical name is N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide, and its unique structure, featuring a cyclopropane (B1198618) ring, an amide linkage, a chlorophenyl group, and a tetrahydro-2-oxofuran (γ-butyrolactone) moiety, contributes to its fungicidal activity. This technical guide provides a detailed examination of the plausible synthesis pathway of this compound, based on established organic chemistry principles and analogous reactions, as specific proprietary synthesis details are not publicly available. This document is intended to serve as a foundational resource for researchers and professionals in the field of agrochemical and pharmaceutical development.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a convergent strategy, involving the preparation of two key intermediates: 3-amino-γ-butyrolactone and N-(3-chlorophenyl)cyclopropanecarboxamide , followed by their coupling.

A plausible multi-step synthesis is outlined below:

Diagram of the Proposed Synthesis Pathway:

Caption: Proposed convergent synthesis pathway for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the key steps in the proposed synthesis of this compound. These are based on standard laboratory procedures for analogous reactions and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Cyclopropanecarbonyl chloride

Methodology:

-

To a stirred solution of cyclopropanecarboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., nitrogen or argon), slowly add thionyl chloride (1.2 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield crude cyclopropanecarbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(3-chlorophenyl)cyclopropanecarboxamide

Methodology:

-

Dissolve 3-chloroaniline (1.0 eq) and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine (B92270), 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cool the mixture to 0 °C.

-

Slowly add a solution of cyclopropanecarbonyl chloride (1.1 eq) in the same solvent to the cooled aniline (B41778) solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain N-(3-chlorophenyl)cyclopropanecarboxamide.

Step 3: Synthesis of 3-Amino-γ-butyrolactone

Methodology (Reductive Amination of α-ketoglutaric acid):

-

Dissolve α-ketoglutaric acid (1.0 eq) in an aqueous ammonia solution.

-

Add a suitable reducing agent (e.g., sodium borohydride (B1222165) or catalytic hydrogenation with a metal catalyst like Raney nickel or palladium on carbon) in a controlled manner.

-

The reaction proceeds through the formation of an imine intermediate, which is then reduced to the amine. The subsequent lactonization occurs spontaneously or upon acidic workup.

-

After the reaction is complete, acidify the mixture to facilitate the lactonization and precipitate the product.

-

Isolate the 3-amino-γ-butyrolactone, often as a hydrochloride salt, by filtration or extraction.

Step 4: Synthesis of this compound (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide)

Methodology (Acylation of 3-Amino-γ-butyrolactone):

-

This final step involves the acylation of 3-amino-γ-butyrolactone with an activated form of N-(3-chlorophenyl)cyclopropanecarboxamide. However, a more direct and plausible route involves the reaction of 3-amino-γ-butyrolactone with cyclopropanecarbonyl chloride, followed by N-arylation. A more likely industrial synthesis would involve the reaction of a pre-formed N-(3-chlorophenyl)-3-aminobutyrolactone intermediate with cyclopropanecarbonyl chloride.

Alternative Final Step Workflow:

Caption: Alternative workflow for the final acylation step.

Methodology (based on alternative workflow):

-

Synthesis of 3-(3-Chloroanilino)tetrahydro-2-furanone: 3-Amino-γ-butyrolactone is first converted to a suitable leaving group at the 3-position, for example, a bromide via a Sandmeyer-type reaction. The resulting 3-bromotetrahydro-2-furanone is then reacted with 3-chloroaniline in the presence of a base to form the N-aryl lactone intermediate.

-

Acylation: The 3-(3-chloroanilino)tetrahydro-2-furanone is then acylated with cyclopropanecarbonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent to yield this compound.

-

The final product would be purified using standard techniques such as crystallization or chromatography.

Quantitative Data Summary (Illustrative)

As no specific experimental data for the synthesis of this compound is publicly available, the following table presents illustrative quantitative data based on typical yields for analogous reactions reported in organic synthesis literature.

| Step | Reaction | Starting Material (eq) | Reagent (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Acyl Chloride Formation | Cyclopropanecarboxylic acid (1.0) | Thionyl chloride (1.2) | Dichloromethane | Reflux | 3 | >95 (crude) | - |

| 2 | Amide Formation | 3-Chloroaniline (1.0) | Cyclopropanecarbonyl chloride (1.1) | Dichloromethane | 25 | 5 | 85-95 | >98 |

| 3 | Reductive Amination | α-ketoglutaric acid (1.0) | NH₃ (excess), NaBH₄ (2.0) | Water/Methanol | 0-25 | 12 | 60-75 | >95 |

| 4 | Final Acylation | 3-(3-Chloroanilino)tetrahydro-2-furanone (1.0) | Cyclopropanecarbonyl chloride (1.2) | Pyridine | 25-50 | 6 | 70-85 | >99 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Conclusion

The synthesis of this compound, while not explicitly detailed in publicly accessible literature, can be reasonably proposed through a convergent pathway involving the preparation and coupling of key intermediates. The hypothetical protocols and workflows presented in this guide are based on well-established and robust chemical transformations. This document provides a solid foundation for researchers and drug development professionals to understand the chemistry of this compound and to potentially develop and optimize its synthesis for research and development purposes. Further investigation into patent literature and specialized chemical databases may provide more specific details regarding the industrial manufacturing process of this fungicide.

The Fungicidal Spectrum of Cyprofuram: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprofuram is a systemic fungicide belonging to the acylalanine class, a subset of the broader phenylamide group (FRAC Group 4). This technical guide provides a comprehensive overview of the fungicidal spectrum of this compound, its mechanism of action, and the experimental methodologies used to evaluate its efficacy. While specific quantitative efficacy data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on its targeted pathogens and the well-established properties of phenylamide fungicides to offer a detailed understanding for research and development professionals.

Fungicidal Spectrum

This compound exhibits a highly specific fungicidal spectrum, primarily targeting pathogens within the class Oomycetes.[1][2][3][4] This specificity is a hallmark of the phenylamide class of fungicides. The targeted pathogens are responsible for a wide range of destructive plant diseases commonly known as downy mildews, late blights, and root rots.

The fungicidal activity of this compound extends to several important orders and genera within the Oomycetes:

-

Orders:

-

Genera:

Qualitative studies have demonstrated the efficacy of this compound in controlling Plasmopara viticola, the causal agent of grapevine downy mildew. In field applications, this compound has been shown to inhibit sporangial production of P. viticola when applied up to four days after inoculation, indicating curative properties.[5] Furthermore, it effectively suppresses sporulation from established lesions, reducing the spread of the disease.[5]

Mode of Action: Inhibition of Ribosomal RNA Synthesis

The primary mode of action for this compound and other phenylamide fungicides is the specific inhibition of ribosomal RNA (rRNA) synthesis in Oomycetes.[1][2][3][6] This targeted disruption of a fundamental cellular process is responsible for the fungicidal effect.

The mechanism involves the inhibition of RNA polymerase I, the enzyme responsible for transcribing the genes that code for rRNA.[1][6] By interfering with the function of RNA polymerase I, phenylamides effectively halt the production of ribosomes, the cellular machinery essential for protein synthesis. This cessation of protein production leads to the inhibition of various critical life stages of the pathogen, including mycelial growth, the formation of haustoria (specialized structures for nutrient uptake from the host), and the production of sporangia, thereby preventing both the growth and reproduction of the pathogen.[2]

Signaling Pathway of Phenylamide Fungicides

The following diagram illustrates the targeted action of this compound and other phenylamides on the process of rRNA synthesis in Oomycetes.

References

- 1. researchgate.net [researchgate.net]

- 2. Understanding phenylamide (FRAC group 4) fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 3. resistance.nzpps.org [resistance.nzpps.org]

- 4. researchgate.net [researchgate.net]

- 5. apsnet.org [apsnet.org]

- 6. How RNA Polymerase I Inhibitors in PA-Fungicides Control Oomycetes Pathogens [global-agriculture.com]

In-Depth Technical Guide to Cyprofuram (CAS Number: 69581-33-5)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyprofuram, identified by CAS number 69581-33-5, is a systemic fungicide belonging to the acylamino acid class.[1] Formerly used in agriculture to control Oomycete pathogens, it is now considered largely obsolete. This guide provides a comprehensive overview of its chemical properties, mechanism of action, fungicidal spectrum, and available technical data. Due to its status as an older agrochemical, detailed contemporary research is limited; however, this document consolidates the available information from historical records and analogous compounds to serve as a valuable technical resource.

Chemical and Physical Properties

This compound is chemically known as N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide.[2] It is a tertiary amino compound characterized by the presence of a cyclopropane (B1198618) ring, a chlorophenyl group, and a tetrahydrofuranone (γ-butyrolactone) moiety.[3] The presence of multiple chiral centers in its structure results in stereoisomerism, though it was typically used as a racemic mixture.[3]

| Property | Value | Source |

| CAS Number | 69581-33-5 | [2] |

| Molecular Formula | C₁₄H₁₄ClNO₃ | [2] |

| Molecular Weight | 279.72 g/mol | [2] |

| IUPAC Name | (±)-α-[N-(3-Chlorophenyl)cyclopropanecarboxamido]-γ-butyrolactone | The Pesticide Manual |

| Synonyms | Vinicur, Stanza, SN 78314 | [2] |

| Appearance | Solid (form may vary) | Generic Material Data |

| Solubility | Moderately soluble in water | [3] |

Mechanism of Action

As an acylamino acid fungicide, this compound's primary mode of action is the inhibition of RNA synthesis in susceptible fungi.[4] Specifically, this class of fungicides is known to target RNA polymerase I , a crucial enzyme responsible for the transcription of ribosomal RNA (rRNA).[5][6][7][8] By inhibiting this enzyme, this compound disrupts ribosome biogenesis, leading to a cessation of protein synthesis and ultimately, cell death. This targeted action provides a specific biochemical pathway for its fungicidal activity against Oomycetes.[4]

Fungicidal Spectrum and Application

This compound was developed for the preventive and curative control of diseases caused by air- and soil-borne Oomycetes. Its systemic properties allowed it to be absorbed and translocated within the plant, offering protection to new growth.

Target Pathogens:

-

Pythium ultimum (causing seed and seedling decay)

-

Phytophthora infestans (causing late blight in potatoes)

-

Plasmopara viticola (causing downy mildew in grapevines - Note: some historical documents may contain the typographical error Plasmopara humuli)

-

Bremia lactucae (causing downy mildew in lettuce)

Example Applications:

-

Cotton

-

Potatoes

-

Grape Vines

-

Lettuce

Synthesis and Manufacturing

While a detailed, step-by-step industrial synthesis protocol for this compound is not publicly available, the general chemical pathway involves the coupling of a chlorinated aromatic acid derivative with a substituted aniline (B41778) derivative.[3] A plausible laboratory-scale synthesis is outlined below, based on common organic chemistry principles for analogous compounds.

Experimental Protocol: Proposed Synthesis of this compound

Objective: To synthesize N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide.

Materials:

-

α-Bromo-γ-butyrolactone

-

Cyclopropanecarbonyl chloride

-

A suitable base (e.g., triethylamine (B128534) or potassium carbonate)

-

An appropriate solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)

Procedure:

-

Step 1: Synthesis of N-(3-chlorophenyl)-α-amino-γ-butyrolactone.

-

In a round-bottom flask, dissolve 3-chloroaniline in the chosen solvent.

-

Add the base to the solution.

-

Slowly add α-bromo-γ-butyrolactone to the reaction mixture at room temperature.

-

Stir the reaction for a predetermined time (e.g., 12-24 hours) while monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Step 2: Acylation to form this compound.

-

Dissolve the purified product from Step 1 in a fresh solvent.

-

Add a base to the solution.

-

Slowly add cyclopropanecarbonyl chloride to the mixture, maintaining the temperature with an ice bath if the reaction is exothermic.

-

Stir the reaction until completion, as monitored by TLC.

-

Work up the reaction mixture by washing with water and brine.

-

Dry the organic phase, concentrate, and purify the final product, this compound, by recrystallization or column chromatography.

-

Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, reaction time, and choice of base and solvent, would be necessary to achieve a good yield.

References

- 1. Acylamino acid chiral fungicides on toxiciepigenetics in lambda DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. This compound (Ref: SN 78314) [sitem.herts.ac.uk]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Regulation of RNA Polymerase I Stability and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcription factors that influence RNA polymerases I and II: To what extent is mechanism of action conserved? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Basic Mechanisms in RNA Polymerase I Transcription of the Ribosomal RNA Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The transcriptional activity of RNA polymerase I is a key determinant for the level of all ribosome components - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of Cyprofuram: A Divergence from the Fungal Cell Wall

A comprehensive review of available scientific literature indicates that the fungicide cyprofuram does not exert its primary mode of action on the fungal cell wall. In fact, information regarding the specific biochemical and molecular mechanisms of this compound is notably scarce in contemporary research. An early study from 1985 suggested that this compound's fungicidal activity is linked to the disruption of nucleic acid and lipid synthesis. However, the Fungicide Resistance Action Committee (FRAC), which classifies fungicides by their mode of action, has not assigned a code to this compound, denoting that its precise mechanism is not well established or publicly documented. Furthermore, this compound is largely considered an obsolete fungicide, which may account for the limited availability of recent research.

This guide will first address the available information on this compound's proposed mode of action and then provide an in-depth technical overview of well-characterized fungicidal mechanisms that do target the fungal cell wall, a critical structure for fungal viability and a key focus in antifungal drug development.

This compound: An Obscure Mechanism of Action

The most direct, albeit dated, insight into this compound's mode of action comes from a 1985 study on Phytophthora palmivora. The key findings from this research are summarized below.

Effects on Nucleic Acid and Lipid Synthesis

A study observed that high concentrations of this compound inhibited nucleic acid synthesis in Phytophthora palmivora.[1] Conversely, lower, sub-lethal concentrations were found to stimulate the synthesis of nucleic acids and lipids.[1] This dual effect, dependent on concentration, suggests a complex interaction with the fungal cell's metabolic processes rather than a direct assault on the structural components of the cell wall. Another study noted that while this compound was highly inhibitory to mycelial growth and various spore stages, it was relatively ineffective against zoospore germination, further indicating a mode of action not directly related to the immediate disruption of the cell wall.

It is important for researchers and drug development professionals to recognize that the available data on this compound is limited and does not support the hypothesis of a cell wall-centric mode of action.

Prime Targets: Fungicidal Action on the Fungal Cell Wall

In contrast to this compound, several classes of fungicides have been extensively studied and are known to specifically target the fungal cell wall, a structure essential for maintaining cell integrity, regulating osmotic pressure, and mediating interactions with the environment. The primary components of the fungal cell wall that serve as antifungal targets are β-glucans and chitin (B13524).

Inhibition of β-(1,3)-Glucan Synthesis: The Echinocandins

The echinocandins are a major class of antifungal drugs that selectively inhibit the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide that forms the structural backbone of the fungal cell wall.

Mechanism of Action:

By non-competitively inhibiting β-(1,3)-D-glucan synthase, echinocandins disrupt the integrity of the fungal cell wall. This leads to osmotic instability, leakage of cellular contents, and ultimately, cell death (lysis). This mode of action is particularly effective against rapidly growing fungal cells where cell wall synthesis is most active.

Experimental Protocol: In Vitro Glucan Synthase Assay

A common method to assess the inhibitory activity of compounds against β-(1,3)-D-glucan synthase involves a cell-free enzymatic assay.

-

Preparation of Fungal Microsomes:

-

Fungal cells (e.g., Candida albicans, Aspergillus fumigatus) are cultured to the mid-logarithmic phase.

-

Protoplasts are generated by enzymatic digestion of the cell wall (e.g., with lyticase or zymolyase).

-

Protoplasts are lysed by osmotic shock or mechanical disruption (e.g., sonication, French press).

-

The lysate is centrifuged at a low speed to remove cellular debris, followed by a high-speed centrifugation to pellet the microsomal fraction, which is rich in membrane-bound enzymes like glucan synthase.

-

The microsomal pellet is washed and resuspended in a suitable buffer.

-

-

Enzyme Assay:

-

The reaction mixture contains the microsomal preparation, a buffer (e.g., Tris-HCl), activators (e.g., GTPγS, bovine serum albumin), and the substrate, UDP-[14C]-glucose.

-

The test compound (e.g., an echinocandin) at various concentrations is added to the reaction mixture.

-

The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

-

The reaction is terminated by adding a quenching agent (e.g., trichloroacetic acid).

-

-

Quantification of Glucan Synthesis:

-

The radiolabeled glucan polymer is separated from the unreacted UDP-[14C]-glucose by vacuum filtration through a glass fiber filter.

-

The filter is washed to remove unincorporated radioactivity.

-

The radioactivity retained on the filter, which corresponds to the amount of synthesized glucan, is measured using a scintillation counter.

-

The inhibitory activity of the test compound is calculated as the percentage reduction in glucan synthesis compared to a control without the inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is then determined.

-

Signaling Pathway Visualization:

Caption: Inhibition of β-(1,3)-D-Glucan Synthesis by Echinocandins.

Inhibition of Chitin Synthesis: The Polyoxins and Nikkomycins

Chitin, a polymer of N-acetylglucosamine, is another vital structural component of the fungal cell wall, particularly in the septa and at sites of budding. The polyoxins and nikkomycins are peptidyl nucleoside antibiotics that act as competitive inhibitors of chitin synthase.

Mechanism of Action:

These fungicides are structural analogs of the substrate for chitin synthase, UDP-N-acetylglucosamine (UDP-GlcNAc). By competitively binding to the active site of the enzyme, they block the polymerization of N-acetylglucosamine into chitin chains. This disruption of chitin synthesis weakens the cell wall, leading to abnormal cell morphology and, in some cases, cell lysis.

Experimental Protocol: Chitin Synthase Inhibition Assay

-

Preparation of Chitin Synthase:

-

Similar to the glucan synthase assay, a microsomal fraction containing chitin synthase is prepared from fungal cells.

-

-

Enzyme Assay:

-

The reaction mixture includes the enzyme preparation, a buffer, a divalent cation (e.g., Mg2+) as a cofactor, and the substrate, UDP-[14C]-N-acetylglucosamine.

-

The test compound (e.g., polyoxin (B77205) D or nikkomycin (B1203212) Z) is added at varying concentrations.

-

The mixture is incubated at an optimal temperature.

-

-

Quantification of Chitin Synthesis:

-

The reaction is stopped, and the radiolabeled chitin is precipitated and collected on a filter.

-

The amount of radioactivity on the filter is quantified to determine the level of chitin synthesis.

-

Inhibitory activity and IC50 values are calculated.

-

Logical Relationship Diagram:

Caption: Competitive Inhibition of Chitin Synthase.

Quantitative Data on Fungal Cell Wall Inhibitors

The efficacy of fungicides targeting the cell wall is often expressed as the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50). These values can vary significantly depending on the fungal species and the specific compound.

| Fungicide Class | Representative Compound | Target Organism | EC50 / MIC (µg/mL) |

| Echinocandins | Caspofungin | Candida albicans | 0.015 - 0.25 |

| Micafungin | Aspergillus fumigatus | 0.004 - 0.015 | |

| Anidulafungin | Candida glabrata | 0.015 - 0.06 | |

| Polyoxins | Polyoxin D | Cochliobolus miyabeanus | 0.1 - 1.0 |

| Nikkomycins | Nikkomycin Z | Blastomyces dermatitidis | 0.1 - 0.8 |

Note: The values presented are illustrative and can vary based on the specific strain and testing conditions.

References

Solubility Profile of Cyprofuram: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Cyprofuram, an obsolete systemic fungicide. The information compiled herein is intended to support research, analytical method development, and risk assessment activities by providing key solubility data and standardized experimental protocols.

Core Solubility Data

The solubility of this compound has been reported in aqueous and various organic solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound at approximately 20°C.

| Solvent | Solubility (mg/L) | Temperature (°C) | pH | Data Type | Source |

| Water | 574 | 20 | 7 | Quantitative | [1] |

| Acetone | 500,000 | 20 | Not Applicable | Quantitative | [1] |

| Dichloromethane | 330,000 | 20 | Not Applicable | Quantitative | [1] |

| Cyclohexanone | 50,000 | 20 | Not Applicable | Quantitative | [1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified | Not Applicable | Qualitative | [2] |

| Methanol | Slightly Soluble | Not Specified | Not Applicable | Qualitative | [2] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound. These protocols are based on established scientific principles and can be adapted for specific laboratory conditions.

Shake-Flask Method for Equilibrium Solubility

This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.

a. Principle: Excess solid compound is equilibrated with a solvent over a defined period, and the concentration of the dissolved compound in the saturated solution is then determined.

b. Materials and Equipment:

-

This compound (analytical standard)

-

Selected solvents (e.g., water, buffers of various pH, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

c. Procedure:

-

Add an excess amount of this compound to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

a. Principle: HPLC is used to separate and quantify the concentration of this compound in the saturated solvent.

b. Suggested HPLC Conditions (starting point for method development):

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detector: UV-Vis detector at a wavelength of maximum absorbance for this compound (to be determined by UV scan).

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

c. Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted filtrate from the shake-flask experiment.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

This guide provides a foundational understanding of the solubility of this compound. It is crucial for researchers to adapt and validate these protocols for their specific experimental conditions and analytical instrumentation.

References

The Degradation of Cyprofuram: An Uncharted Scientific Territory

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyprofuram, an obsolete systemic fungicide, presents a significant knowledge gap in the scientific community regarding its environmental fate and degradation pathways. Despite its former use in agriculture for controlling oomycetes on crops such as vines and potatoes, publicly available data on its breakdown products and the mechanisms of its degradation are strikingly scarce.[1] This technical guide aims to consolidate the limited existing information on this compound and, in light of the data deficiency, provide a broader context by examining the degradation of other, more extensively studied fungicides. This comparative approach offers insights into potential degradation routes and analytical methodologies that could be adapted for future research on this compound.

This compound: A Profile of an Obsolete Fungicide

The Void: Lack of Specific Data on this compound Degradation

A thorough review of scientific literature and environmental fate databases reveals a significant lack of specific studies on the degradation of this compound. There are no detailed reports identifying its primary metabolites, quantifying its degradation kinetics under various environmental conditions (e.g., hydrolysis, photolysis, microbial degradation), or outlining the experimental protocols used for such investigations. This absence of information poses a challenge for a comprehensive risk assessment and for understanding the long-term environmental impact of its historical use.

Bridging the Gap: Insights from Other Fungicides

In the absence of direct data on this compound, examining the degradation pathways of other fungicides can provide a valuable framework for postulating potential breakdown mechanisms.

General Principles of Fungicide Degradation

Fungicides, like other pesticides, are subject to a variety of degradation processes in the environment, which can be broadly categorized as:

-

Abiotic Degradation: This includes chemical processes that do not involve living organisms.

-

Hydrolysis: The breakdown of a chemical compound by reaction with water. The rate of hydrolysis is often pH-dependent.

-

Photolysis: The breakdown of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun.

-

-

Biotic Degradation: This involves the metabolic activity of microorganisms, such as bacteria and fungi, in soil and water. This is often the primary mechanism for the dissipation of pesticides from the environment.

Case Studies of Fungicide Degradation

The following examples illustrate common degradation pathways and metabolites for different classes of fungicides:

-

Pyrethroids (e.g., Cypermethrin): Cypermethrin (B145020), a pyrethroid insecticide, degrades in soil with a half-life of approximately 30 days.[2] Its degradation primarily occurs through the cleavage of the ester bond, leading to the formation of 3-phenoxybenzoic acid (3-PBA) and other metabolites.[2][3] Bacterial strains such as Bacillus thuringiensis have been shown to effectively degrade cypermethrin.[3]

-

Benzamides (e.g., Fluopyram): The fungicide fluopyram (B1672901) undergoes photodegradation in aqueous solutions.[4] Its degradation can be influenced by the presence of substances like fulvic acids and iron ions.[4] A significant metabolite of fluopyram is 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA), which has been shown to cause growth disorders in grapevines.[5]

-

Triazoles (e.g., Propiconazole): Triazole fungicides can be degraded by soil microorganisms.[6] The degradation rates can vary depending on the specific compound and the microbial community present. For instance, the half-life of tebuconazole (B1682727) in soil is dose-dependent, ranging from 9 to 263 days.[7]

Methodologies for Studying Fungicide Degradation

To investigate the degradation of fungicides like this compound, a combination of laboratory and field studies employing advanced analytical techniques is necessary.

Experimental Protocols

A general workflow for studying fungicide degradation is outlined below.

Analytical Techniques

Modern analytical chemistry plays a crucial role in identifying and quantifying fungicide residues and their metabolites.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used sample preparation method for extracting pesticides from various matrices, including fruits, vegetables, and soil.[8][9]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for the separation, detection, and quantification of pesticide residues and their transformation products at trace levels.[8][10] It is particularly suitable for analyzing polar and thermally labile compounds.

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is another sensitive and selective technique used for the analysis of volatile and semi-volatile pesticide residues.[10]

Postulated Degradation Pathway for this compound

Given the chemical structure of this compound, a potential degradation pathway can be hypothesized based on the known degradation mechanisms of similar compounds.

This hypothetical pathway suggests that the initial degradation steps could involve the hydrolysis of the amide bond, cleavage of the ether linkage, and hydroxylation of the aromatic rings. These initial transformation products would likely undergo further degradation, eventually leading to mineralization. However, it is crucial to emphasize that this is a speculative pathway and requires experimental validation.

Conclusion and Future Directions

The case of this compound highlights the critical need for comprehensive environmental fate studies for all agrochemicals, even those that are no longer in widespread use. The lack of data on this compound's degradation and metabolites prevents a full understanding of its environmental legacy.

Future research should focus on:

-

Conducting controlled laboratory studies: Investigating the hydrolysis, photolysis, and microbial degradation of this compound under various environmental conditions.

-

Identifying metabolites: Utilizing advanced analytical techniques like high-resolution mass spectrometry to identify the major degradation products.

-

Assessing toxicity: Evaluating the toxicity of the identified metabolites to non-target organisms.

-

Developing analytical methods: Creating robust and sensitive analytical methods for the detection of this compound and its metabolites in environmental samples.

By addressing these research gaps, the scientific community can build a more complete picture of the environmental behavior of this compound and ensure that the risks associated with obsolete pesticides are not overlooked.

References

- 1. This compound (Ref: SN 78314) [sitem.herts.ac.uk]

- 2. Biodegradation of monocrotophos, cypermethrin & fipronil by Proteus myxofaciens VITVJ1: A plant - microbe based remediation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Photodegradation of the novel fungicide fluopyram in aqueous solution: kinetics, transformation products, and toxicity evolvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Development of analytical protocol for the investigation of transformation products of pre-harvest fungicides in fruits using LC-MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. mdpi.com [mdpi.com]

Toxicological Profile of Cyprofuram: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicological profile of Cyprofuram. It is intended for informational purposes for researchers, scientists, and drug development professionals. A significant lack of comprehensive toxicological data for this compound exists in the public domain. Therefore, this guide is not exhaustive and should be interpreted with caution.

Introduction

This compound is a systemic fungicide that was previously used to control Oomycetes, such as downy mildew and late blight, in crops like vines and potatoes.[1] It is now considered largely obsolete and is not approved for use as a plant protection agent in Great Britain and the European Union.[1][2] Due to its limited historical use and current regulatory status, publicly available toxicological data is scarce.

Physicochemical Properties

| Property | Value | Source |

| CAS Registry Number | 69581-33-5 | [3] |

| Molecular Formula | C14H14ClNO3 | [3] |

| Molecular Weight | 279.72 g/mol | [2] |

| IUPAC Name | N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide | [3] |

Toxicological Summary

The available information suggests that this compound is moderately toxic to mammals if ingested and poses a significant hazard to aquatic life.[1][2]

Acute Toxicity

Table 1: GHS Hazard Classification

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H312 | Harmful in contact with skin |

| H400 | Very toxic to aquatic life |

| H410 | Very toxic to aquatic life with long lasting effects |

Source: PubChem[2]

Subchronic and Chronic Toxicity

No information on the subchronic or chronic toxicity of this compound was found in the public domain.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant data gap regarding the genotoxic, carcinogenic, and reproductive toxicity potential of this compound.

Ecotoxicology

This compound is classified as very toxic to aquatic life, with long-lasting effects.[2] It is also noted to be moderately toxic to birds.[1] Detailed ecotoxicological studies are scarce.[1]

Mechanism of Action

The fungicidal mode of action of this compound in Phytophthora palmivora involves the alteration of nucleic acid and lipid synthesis.[4] At high concentrations, it has been shown to reduce the rate of nucleic acid synthesis.[4] Conversely, at low concentrations, it can stimulate both nucleic acid and lipid synthesis.[4] The specific toxicological mechanism of action in mammals and other non-target organisms has not been elucidated in the available literature.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the reviewed public literature.

Data Gaps and Future Research

The toxicological profile of this compound is largely incomplete. Key data gaps include:

-

Acute toxicity data (LD50, LC50) for various routes of exposure in mammals.

-

Subchronic and chronic toxicity studies.

-

Studies on genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

-

Detailed ecotoxicological data for various aquatic and terrestrial organisms.

-

Pharmacokinetic data (absorption, distribution, metabolism, and excretion).

-

Elucidation of the mechanism of toxic action in non-target organisms.

Given its obsolete status, it is unlikely that extensive new toxicological research on this compound will be a priority. However, for any potential future re-evaluation or in cases of environmental persistence, further studies would be necessary to conduct a thorough risk assessment.

Logical Relationship of Available Information

Caption: Overview of this compound's known toxicological information.

References

The Obsolete Fungicide Cyprofuram: A Scarcity of Data on Non-Target Organism Effects

Despite its past use in agriculture, a comprehensive understanding of the effects of the obsolete systemic fungicide cyprofuram on non-target organisms remains elusive due to a significant lack of available scientific data. A thorough review of existing literature reveals a dearth of quantitative ecotoxicological studies, detailed experimental protocols, and information on the specific biochemical pathways affected in organisms not targeted by the fungicide.

This compound, formerly used to control Oomycetes like downy mildew and late blight on crops such as vines and potatoes, is now largely considered obsolete.[1] This has resulted in a sparse and fragmented body of research on its environmental impact, particularly concerning its effects on the health of non-target terrestrial and aquatic life.

The mechanism of action of this compound has been primarily studied in its target organisms, a group of fungus-like eukaryotes called Oomycetes. In Phytophthora palmivora, for instance, low concentrations of this compound were found to stimulate nucleic acid and lipid synthesis.[2] While this provides insight into how it affects the intended targets, there is no corresponding research detailing its mode of action or the signaling pathways it might disrupt in non-target organisms. This knowledge gap is critical, as pesticides can have unintended and detrimental effects on a wide range of species, from soil microbes to vertebrates.[3][4]

The lack of detailed experimental protocols for studies on non-target organisms is another significant challenge. Without access to the methodologies used in any past investigations, it is impossible for researchers to replicate, validate, or build upon previous work. This hinders the scientific community's ability to conduct comprehensive environmental risk assessments for this compound.

References

Unveiling the Molecular Target of Cyprofuram in Phytophthora infestans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprofuram, a systemic fungicide effective against oomycetes like Phytophthora infestans, the causal agent of late blight in potato and tomato, has been a subject of interest regarding its precise molecular mechanism. This technical guide synthesizes the current understanding of this compound's molecular target in P. infestans. Through an analysis of existing literature, this document outlines the hypothesized mode of action, presents available quantitative data on its efficacy, details relevant experimental protocols for target validation, and provides visual representations of the implicated biological pathways and experimental workflows. The evidence strongly suggests that this compound, like other phenylamide fungicides, targets RNA polymerase I, thereby inhibiting ribosomal RNA synthesis, a critical process for pathogen growth and development.

Introduction

Phytophthora infestans remains a significant threat to global food security, necessitating the development and understanding of effective fungicides. This compound is a phenylamide fungicide that has demonstrated efficacy against this devastating pathogen. Understanding the specific molecular target of a fungicide is paramount for several reasons: it elucidates the mechanism of action, aids in the development of resistance management strategies, and provides a basis for the rational design of new, more effective compounds. This guide provides an in-depth examination of the molecular target of this compound in P. infestans, drawing upon evidence from cross-resistance studies and the known mechanisms of related fungicides.

Hypothesized Molecular Target: RNA Polymerase I

The primary molecular target of this compound in Phytophthora infestans is hypothesized to be RNA polymerase I (Pol I) . This assertion is based on compelling, albeit indirect, evidence derived from its classification as a phenylamide fungicide and observed cross-resistance patterns with metalaxyl (B1676325), a well-characterized Pol I inhibitor.

Phenylamide fungicides are known to specifically disrupt nucleic acid synthesis in oomycetes. Biochemical assays have demonstrated that metalaxyl inhibits the synthesis of ribosomal RNA (rRNA) by targeting the large subunit of RNA polymerase I. Given that this compound belongs to the same chemical class and exhibits cross-resistance with metalaxyl, it is highly probable that it shares the same molecular target. Strains of P. infestans that have developed resistance to metalaxyl often show reduced sensitivity to this compound, indicating a common mechanism of action and resistance.

While direct biochemical evidence of this compound binding to and inhibiting purified P. infestans RNA polymerase I is not extensively documented in publicly available literature, the collective evidence strongly supports this hypothesis.

Quantitative Data on Fungicide Efficacy

| Fungicide | Target Organism | Isolate Type | EC50 (µg/mL) | Reference |

| Metalaxyl | Phytophthora infestans | Sensitive | 0.01 - 0.1 | F.A.O. |

| Metalaxyl | Phytophthora infestans | Resistant | > 100 | F.A.O. |

Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the growth or activity of the target pathogen.

Experimental Protocols

The identification and validation of a fungicide's molecular target involve a series of detailed experimental procedures. Below are protocols for key experiments relevant to investigating the molecular target of this compound in Phytophthora infestans.

In Vitro Mycelial Growth Inhibition Assay (EC50 Determination)

This assay is fundamental for determining the efficacy of a fungicide against the mycelial growth of the pathogen.

Materials:

-

Pure culture of Phytophthora infestans

-

Rye B agar (B569324) medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator (18-20°C)

Procedure:

-

Media Preparation: Prepare Rye B agar medium and sterilize by autoclaving. Cool the medium to approximately 50-55°C.

-

Fungicide Amendment: Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control set with the solvent alone.

-

Pouring Plates: Pour the amended and control agar into sterile Petri dishes and allow them to solidify.

-

Inoculation: From the growing edge of an actively growing P. infestans culture, take 5 mm mycelial plugs using a sterile cork borer. Place one plug in the center of each agar plate.

-

Incubation: Incubate the plates in the dark at 18-20°C for 7-10 days, or until the mycelium in the control plate has reached a significant diameter.

-

Data Collection: Measure the diameter of the mycelial growth in two perpendicular directions for each plate.

-

Analysis: Calculate the average diameter for each concentration. Determine the percentage of mycelial growth inhibition relative to the control. The EC50 value is then calculated using probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

In Vitro RNA Polymerase I Activity Assay

This biochemical assay directly measures the effect of the fungicide on the activity of its putative target enzyme.

Materials:

-

Purified RNA polymerase I from Phytophthora infestans

-

DNA template containing an rRNA promoter

-

Ribonucleotide triphosphates (ATP, GTP, CTP, UTP), including a radiolabeled nucleotide (e.g., [α-³²P]UTP)

-

Transcription buffer

-

This compound stock solution

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, and varying concentrations of this compound. Include a no-fungicide control.

-

Enzyme Addition: Add the purified RNA polymerase I to the reaction mixtures.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

-

Transcription Initiation: Start the transcription reaction by adding the mixture of NTPs, including the radiolabeled nucleotide.

-

Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) to allow for RNA synthesis.

-

Reaction Termination and Precipitation: Stop the reaction and precipitate the newly synthesized RNA using trichloroacetic acid (TCA).

-

Quantification: Collect the precipitated RNA on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Determine the level of RNA synthesis at each this compound concentration relative to the control. Calculate the IC50 (Inhibitory Concentration 50) value.

Visualizations

Proposed Signaling Pathway of this compound Action

Cyprofuram: An In-depth Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprofuram is a systemic fungicide that has been used in agriculture to control a variety of fungal pathogens. As an anilide fungicide, its mode of action and chemical characteristics are of significant interest to researchers in crop protection, environmental science, and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis, potential mechanism of action, and degradation pathways. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using diagrams.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | N-(3-chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide | [1] |

| CAS Number | 69581-33-5 | [2][3] |

| Chemical Formula | C₁₄H₁₄ClNO₃ | [2][3] |

| Molecular Weight | 279.72 g/mol | [1][2] |

| Canonical SMILES | C1CC1C(=O)N(C2CCOC2=O)C3=CC(=CC=C3)Cl | [1] |

| InChI | InChI=1S/C14H14ClNO3/c15-10-2-1-3-11(8-10)16(13(17)9-4-5-9)12-6-7-19-14(12)18/h1-3,8-9,12H,4-7H2 | [2][3] |

| Synonyms | Vinicur, Stanza, SN 78314, 3'-Chloro-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxanilide | [1][2] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.

| Property | Value | Method | Source |

| Melting Point | 95 °C | Experimental | [4] |

| Boiling Point | 490.6 ± 40.0 °C | Predicted | [5] |

| Water Solubility | 574 mg/L at 20 °C | Experimental | [4] |

| Solubility in Organic Solvents (at 20 °C) | Acetone: 500,000 mg/LDichloromethane: 500,000 mg/LCyclohexanone: 330,000 mg/LEthanol: 50,000 mg/L | Experimental | [4] |

| logP (Octanol-Water Partition Coefficient) | 1.16 | Calculated | [4] |

| pKa | Not available | - | - |

| Vapor Pressure | Not available | - | - |

| Density | 1.437 ± 0.06 g/cm³ | Predicted | [5] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on internationally recognized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).

Determination of Melting Point

The melting point of this compound can be determined using the capillary method as described in OECD Guideline 102.

-

Apparatus : A melting point apparatus with a heated block and a sample holder for a capillary tube, a thermometer, and a light source for observation.

-

Procedure :

-

A small amount of finely powdered this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the point at which the substance begins to melt to the point at which it is completely molten is recorded as the melting point.

-

Determination of Water Solubility

The flask method, as outlined in OECD Guideline 105, is a suitable method for determining the water solubility of this compound.

-

Apparatus : A constant temperature water bath, flasks with stoppers, a magnetic stirrer, and an analytical method for quantifying this compound concentration (e.g., High-Performance Liquid Chromatography - HPLC).

-

Procedure :

-

An excess amount of this compound is added to a flask containing distilled water.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) until equilibrium is reached (typically 24-48 hours).

-

The solution is then allowed to stand to allow undissolved material to settle.

-

A sample of the clear supernatant is taken, and the concentration of this compound is determined using a validated analytical method like HPLC.

-

Determination of n-Octanol/Water Partition Coefficient (logP)

The shake flask method (OECD Guideline 107) is a common technique for the experimental determination of logP.

-

Apparatus : Centrifuge, mechanical shaker, flasks, and an analytical method for this compound quantification.

-

Procedure :

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of this compound is dissolved in either water or n-octanol.

-

The solution is placed in a flask with the other solvent, and the flask is shaken at a constant temperature until equilibrium is reached.

-

The mixture is then centrifuged to separate the two phases.

-

The concentration of this compound in both the n-octanol and water phases is determined analytically.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Determination of pKa

The acid dissociation constant (pKa) can be determined using potentiometric titration as described in OECD Guideline 112.

-

Apparatus : A pH meter with a suitable electrode, a burette, a stirrer, and a constant temperature cell.

-

Procedure :

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water/organic solvent mixture).

-

The solution is titrated with a standard solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is constructed by plotting the pH against the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of the titration curve.

-

Synthesis Pathway

While the specific commercial synthesis of this compound is proprietary, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of anilide and N-substituted lactone compounds. The synthesis likely involves a multi-step process.

A potential synthetic workflow is outlined below:

Caption: Proposed two-step synthesis of this compound.

Potential Mechanism of Action

This compound is classified as an anilide fungicide. Fungicides in this class are often known to inhibit the succinate (B1194679) dehydrogenase (SDH) enzyme, which is a key component of the mitochondrial electron transport chain (Complex II) in fungi. Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately cell death.

The proposed signaling pathway for the fungicidal action of this compound is depicted below:

Caption: Proposed mechanism of action of this compound.

Postulated Degradation Pathway

The environmental fate of this compound, particularly its degradation in soil and water, is a critical aspect of its toxicological profile. Based on the degradation pathways of other anilide fungicides, a likely route of degradation for this compound involves the initial hydrolysis of the amide bond, followed by further breakdown of the resulting aromatic and heterocyclic moieties.

A postulated workflow for the microbial degradation of this compound is as follows:

Caption: Postulated microbial degradation of this compound.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the described experimental protocols provide a foundation for its analytical determination. The proposed synthesis, mechanism of action, and degradation pathways, based on the chemistry of related compounds, offer valuable insights for researchers. It is important to acknowledge that some of the presented data are predictive and further experimental validation is encouraged to build a more complete profile of this fungicide. This information serves as a valuable resource for professionals involved in the research, development, and risk assessment of agrochemicals and related compounds.

References

- 1. biotecnologiebt.it [biotecnologiebt.it]

- 2. [Microbial breakdown of acid anilide fungicides (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel anilide fungicide: Inpyrfluxam_Chemicalbook [chemicalbook.com]

- 4. Fungicide Theory of Use and Mode of Action | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 5. search.library.northwestern.edu [search.library.northwestern.edu]

In-Depth Technical Guide to Cyprofuram

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprofuram is a systemic fungicide, now largely considered obsolete, that was historically used for the control of Oomycete pathogens on crops such as vines and potatoes. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and available technical information. Due to its status as an obsolete compound, detailed contemporary experimental data and a defined Fungicide Resistance Action Committee (FRAC) code are unavailable. This guide compiles the most recent and relevant information available from public sources to serve as a reference for research and development purposes.

Chemical Identity: IUPAC Name and Synonyms

This compound is the internationally recognized common name for the chemical compound with the following nomenclature:

-

IUPAC Name: N-(3-chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide[1][2]

-

CAS Name: N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide[2]

The compound is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms of this compound

| Synonym | Reference |

| 3'-Chloro-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxanilide | [1] |

| (RS)-α-[N-(3-chlorophenyl)cyclopropanecarboxamido]-γ-butyrolactone | [2] |

| N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide | [1][3] |

| SN 78314 | [3][4] |

| Stanza | [3][5] |

| Vinicur | [1][3][5] |

| N-(3-chlorophenyl)-N-(2-oxotetrahydro-3-furanyl)cyclopropanecarboxamide | [3] |

| (+-)-alpha-(N-(3-Chlorophenyl)cyclopropanecarboxamido)-gamma-butyrolactone | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its environmental fate, transport, and potential for formulation development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄ClNO₃ | [2] |

| Molecular Weight | 279.72 g/mol | [1][3] |

| Physical State | Colourless liquid | [4] |

| Melting Point | 95 °C | [5] |

| Boiling Point | 490.6 ± 40.0 °C (Predicted) | [5] |

| Density | 1.437 ± 0.06 g/cm³ (Predicted) | [5] |

| Water Solubility | Moderately soluble | [4] |

| logP (Octanol/Water Partition Coefficient) | 2.5 | [1] |

| InChI Key | KRZUZYJEQBXUIN-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1CC1C(=O)N(C2CCOC2=O)C3=CC(=CC=C3)Cl | [1] |

Mode of Action and Biological Activity

This compound is classified as a systemic fungicide.[4] Its mode of action is reported to involve the inhibition of zoospore release, which is a critical stage in the life cycle of many Oomycete pathogens like those responsible for downy mildew and late blight.[4]

Due to its obsolete status, this compound has not been assigned a Fungicide Resistance Action Committee (FRAC) code.[4] The FRAC classification system categorizes fungicides based on their mode of action to provide guidance on resistance management. The absence of a FRAC code for this compound means its specific biochemical target has not been defined within this framework.

Based on its activity against Oomycetes, a generalized potential pathway can be conceptualized. The following diagram illustrates a hypothetical workflow for evaluating the fungicidal activity of a compound like this compound.

Experimental Protocols

Synthesis

A general approach to the synthesis of this compound involves the coupling of a chlorinated aromatic amine with a derivatized cyclopropanecarboxylic acid and a butyrolactone moiety.[4]

A plausible, though unverified, synthetic route could be a multi-step process:

-

Activation of Cyclopropanecarboxylic Acid: Convert cyclopropanecarboxylic acid to its more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

N-acylation of 3-chloroaniline (B41212): React the cyclopropanecarbonyl chloride with 3-chloroaniline in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to form N-(3-chlorophenyl)cyclopropanecarboxamide.

-

Alkylation of the Amide: The final step would involve the alkylation of the amide nitrogen with a suitable 3-halo-γ-butyrolactone derivative. This reaction would likely require a strong base to deprotonate the amide, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF).

Logical Flow of Synthesis:

Analytical Methods

The analysis of this compound residues in various matrices would typically be performed using chromatographic techniques.

4.2.1. High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the determination of a moderately polar compound like this compound would involve:

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water, potentially with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

-

Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method would be a suitable approach for extracting this compound from complex matrices like soil or plant tissue, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, which is suitable for thermally stable and volatile compounds:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer. A capillary column with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) would likely be used.

-

Injection: Splitless injection of the sample extract.

-

Oven Temperature Program: A temperature gradient would be employed to ensure good separation of the analyte from matrix components.

-

Ionization: Electron Ionization (EI) is a common mode.

-

Detection: The mass spectrometer would be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic fragment ions of this compound.

-

Sample Preparation: Similar to HPLC, a suitable extraction and cleanup procedure would be required to remove interfering substances from the sample matrix.

Conclusion

This compound represents an anilide class of fungicides with a history of use against important plant pathogens. While it is now considered obsolete, the information compiled in this guide provides a foundational understanding of its chemical and physical properties. The lack of a defined FRAC code highlights a gap in the detailed understanding of its specific biochemical mode of action. The provided generalized experimental protocols for synthesis and analysis can serve as a starting point for researchers interested in further investigating this or similar chemical entities. For any future work, it would be imperative to develop and validate specific, robust analytical methods and to further elucidate its precise mechanism of action at the molecular level.

References

- 1. N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide | C14H14ClNO3 | CID 50590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. This compound (CAS 69581-33-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound (Ref: SN 78314) [sitem.herts.ac.uk]

- 5. This compound | 69581-33-5 [chemicalbook.com]

Methodological & Application

Cyprofuram: Application Notes and Protocols for Agricultural Research

Disclaimer: Publicly available research on cyprofuram is limited. This document summarizes the existing data and provides generalized protocols for agricultural fungicide research as a representative guide. The experimental protocols provided are illustrative and not based on specific published studies for this compound.

Introduction

This compound is an anilide fungicide. Despite its identification and some early-stage research, it has not been widely adopted in agriculture and is not an approved pesticide in the European Union. The available data focuses on its mode of action against Oomycetes, a class of destructive plant pathogens.

Chemical Identity:

| Property | Value |

| Chemical Name | N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide |

| Chemical Formula | C₁₄H₁₄ClNO₃ |

| CAS Number | 69581-33-5 |

| Fungicide Class | Anilide |

Mode of Action

The primary mode of action of this compound is the inhibition of nucleic acid synthesis in susceptible pathogens.[1] Research on Phytophthora palmivora, a representative Oomycete, has shown a dose-dependent effect on nucleic acid synthesis. At high concentrations, this compound reduces the rate of nucleic acid synthesis by up to 48%.[1] Conversely, at lower, sub-lethal concentrations, it has been observed to stimulate both nucleic acid and lipid synthesis.[1] This stimulation of sporangial production at low concentrations has been hypothesized to potentially delay the development of resistance in field populations by reducing selection pressure.[1]

Signaling Pathway and Cellular Impact

The precise signaling pathway for this compound's activity is not detailed in available literature. However, based on its primary effect on nucleic acid synthesis, a proposed logical pathway is illustrated below.

Caption: Proposed mode of action for this compound.

Efficacy Data (from historical research)

The following table summarizes the key quantitative finding from a 1984 study on Phytophthora palmivora.[1]

| Pathogen | Parameter Measured | This compound Concentration | Observed Effect |

| Phytophthora palmivora | Rate of Nucleic Acid Synthesis | High | Up to 48% reduction |

| Phytophthora palmivora | Rate of Nucleic Acid Synthesis | Low (sub-lethal) | Stimulation |

| Phytophthora palmivora | Lipid Synthesis | Sub-lethal | Stimulation and alteration of lipid composition |

| Phytophthora palmivora | Sporangial Production (in agar) | Up to ~ED₅₀ | Stimulation |

| Phytophthora palmivora | Sporangial Production (in agar) | High | Inhibition |

Experimental Protocols (Generalized)

The following are generalized protocols that would be used to evaluate a fungicide like this compound.

Protocol: In Vitro Efficacy Testing (Mycelial Growth Inhibition)

This protocol is a standard method to determine the direct inhibitory effect of a fungicide on a pathogen's growth in a controlled laboratory setting.

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against a target pathogen.

Materials:

-

Pure culture of the target pathogen (e.g., Phytophthora infestans, Pythium ultimum).

-

Appropriate solid culture medium (e.g., Potato Dextrose Agar (B569324) - PDA).

-

Sterile petri dishes (90 mm).

-

This compound stock solution of known concentration in a suitable solvent (e.g., DMSO).

-

Sterile distilled water.

-

Micropipettes and sterile tips.

-

Incubator set to the optimal growth temperature for the pathogen.

-